(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol
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Overview
Description
(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group and a hydroxymethyl group in this compound makes it an interesting compound for various chemical reactions and applications .
Preparation Methods
The synthesis of (1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol typically involves the nitration of 1,4-dimethylpyrazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1,4-dimethylpyrazole with nitric acid to introduce the nitro group at the 3-position. The resulting 1,4-dimethyl-3-nitropyrazole is then reacted with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 5-position .
Chemical Reactions Analysis
(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Scientific Research Applications
(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Some derivatives of this compound are being investigated for their potential use as pharmaceutical agents.
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
(1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol can be compared with other similar compounds such as:
1,4-Dimethyl-3,5-dinitropyrazole: This compound has two nitro groups and exhibits different reactivity and applications compared to this compound.
1-Methyl-3,5-dinitropyrazole: Similar to the previous compound but with only one methyl group, it also shows distinct chemical and biological properties.
3,5-Dimethyl-1H-pyrazole: Lacking the nitro and hydroxymethyl groups, this compound has different reactivity and is used in different applications.
Properties
Molecular Formula |
C6H9N3O3 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2,4-dimethyl-5-nitropyrazol-3-yl)methanol |
InChI |
InChI=1S/C6H9N3O3/c1-4-5(3-10)8(2)7-6(4)9(11)12/h10H,3H2,1-2H3 |
InChI Key |
RIRBREJZVWHREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1[N+](=O)[O-])C)CO |
Origin of Product |
United States |
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